molecular formula C8H4F4N2 B1526450 1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)- CAS No. 18645-92-6

1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-

Cat. No.: B1526450
CAS No.: 18645-92-6
M. Wt: 204.12 g/mol
InChI Key: KJUWDDLXAIAGAQ-UHFFFAOYSA-N
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Description

“1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-” is a chemical compound with the molecular formula C8H4F4N2. It is a derivative of benzimidazole, a heterocyclic compound that is a constituent of many bioactive compounds and is of wide interest due to its diverse biological and clinical applications .


Synthesis Analysis

Benzimidazole derivatives are synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other synthetic routes include reaction with aromatic aldehydes or aliphatic aldehydes , or reaction with cyanogen bromide in acetonitrile solution .


Molecular Structure Analysis

The molecular structure of “1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-” consists of a benzimidazole core, which is a benzene ring fused with an imidazole ring . The molecule also contains fluorine atoms, which contribute to its unique properties .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a broad range of chemical and biological properties. They are known to interact easily with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .

Scientific Research Applications

Synthesis and Material Science Applications

1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- and related compounds have been explored for various scientific applications, particularly in material science and synthetic chemistry. One notable application is in the development of novel blend membranes for proton exchange membrane fuel cells (PEMFCs). These membranes, designed to operate at low relative humidity, incorporate azole functions (such as imidazole and benzimidazole) to improve their thermal properties and water uptake, crucial for their performance in PEMFCs (Campagne et al., 2013).

Antimicrobial and Antiparasitic Research

The derivatives of 1H-benzimidazole have demonstrated promising antimicrobial and antiparasitic properties. Research has shown that 2-(trifluoromethyl)-1H-benzimidazole derivatives exhibit significant in vitro activity against various protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as in vitro and in vivo activity against the nematode Trichinella spiralis (Hernández‐Luis et al., 2010).

Anticancer Research

In the realm of anticancer research, benzimidazole derivatives, including those with trifluoromethyl groups, have been explored for their potential to inhibit cancer cell proliferation. A study focused on synthesizing and evaluating the effects of these compounds on MDA-MB-231 human breast cancer cell proliferation, identifying potent inhibitors within these series (Thimmegowda et al., 2008).

Chemical Synthesis and Drug Development

The chemical versatility of 1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-, facilitates its use in the synthesis of various heterocyclic compounds. These compounds are valuable for developing new drugs and materials with improved properties. For instance, the use of fluoroform as a source of difluorocarbene has enabled the conversion of benzimidazole and related heterocycles into their difluoromethylated derivatives, expanding the toolkit for medicinal chemistry and drug synthesis (Thomoson et al., 2014).

Mechanism of Action

Future Directions

Benzimidazole and its derivatives continue to attract interest due to their diverse biological activities and potential therapeutic applications. Future research may focus on developing new synthetic routes and exploring further biological activities .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUWDDLXAIAGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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